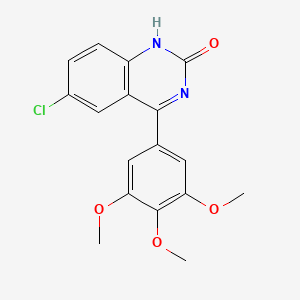
6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H15ClN2O4 and its molecular weight is 346.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives exhibit promising antitumor properties. For example, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride showed significant anticancer activities against various cell lines, indicating its potential as an anticancer agent due to its antiproliferation activity and inhibition of ERK1/2 activation (Huang et al., 2012). Additionally, novel quinazolin-4-one derivatives have demonstrated remarkable activity against CNS SNB-75 Cancer cell lines, showcasing the framework's potential in antitumor agent discovery (Noolvi & Patel, 2013).
Antimicrobial Activity
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, revealing moderate to significant activity against both Gram-positive and Gram-negative bacteria. The potency of some compounds was comparable to the standard drug ciprofloxacin, highlighting the potential of quinazolinone derivatives as antimicrobial agents (Kapoor et al., 2017).
Antioxidant and Cytotoxic Activities
New polyphenolic derivatives of quinazolin-4(3H)-one have been developed, showing significant antioxidant activity and cytotoxicity against cancerous cell lines. These compounds displayed higher cytotoxicity against cancer cells and high compatibility with normal cells, indicating their potential as therapeutic agents with antioxidant properties (Pele et al., 2022).
Antihistaminic Agents
Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
Properties
IUPAC Name |
6-chloro-4-(3,4,5-trimethoxyphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)19-17(21)20-15/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZSBPGHMAALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
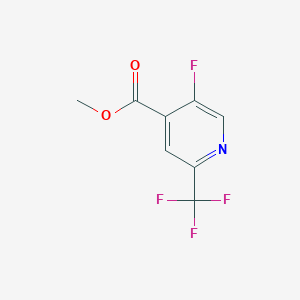
![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)
![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

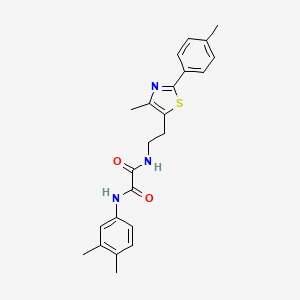
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)
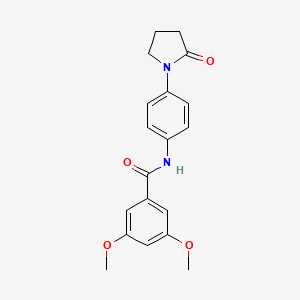


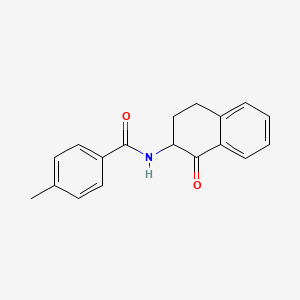
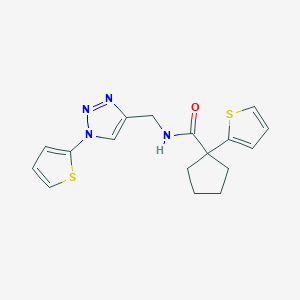
![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)
